N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-(trifluoromethyl)benzamide moiety. Although direct synthesis details for this compound are absent in the provided evidence, analogous compounds in the literature suggest routes involving Friedel-Crafts sulfonylation, nucleophilic substitutions, and coupling reactions . Applications may span medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, inferred from structural analogs in the evidence.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c1-33-20-8-10-21(11-9-20)34(31,32)29-13-3-5-16-15-19(7-12-22(16)29)28-23(30)17-4-2-6-18(14-17)24(25,26)27/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVPTOQSJIFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Sulfonyl and Triazole Moieties ()
Compounds 4–15 in share sulfonylphenyl and triazole-thione groups. Key differences include:
- Substituent Variation: The target compound’s 4-methoxybenzenesulfonyl group contrasts with ’s X-substituents (H, Cl, Br).
- Spectral Data : The absence of C=O bands (1663–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, whereas the target’s benzamide retains a C=O group. IR bands for NH (3150–3414 cm⁻¹) and C=S (1247–1255 cm⁻¹) in highlight tautomeric stability, which may differ in the target due to its benzamide structure .
- Synthesis : Both use Friedel-Crafts sulfonylation and nucleophilic additions, but the target’s benzamide likely requires amide coupling instead of triazole formation.
Tetrahydroquinoline-Based nNOS Inhibitors ()
Compounds 68–71 in feature tetrahydroquinoline linked to piperidine/pyrrolidine and thiophene carboximidamide. Comparatively:
- Bioactivity: ’s compounds inhibit nNOS with >95% purity, while the target’s trifluoromethylbenzamide may target different enzymes or receptors. The sulfonyl group in the target could enhance binding specificity compared to ’s piperidine moieties.
- Synthesis : Both use advanced coupling (e.g., Buchwald-Hartwig for amidation) and salt formation (e.g., HCl for dihydrochlorides). ’s HPLC purity protocols (95–100%) are applicable to the target’s characterization .
Benzamide-Based Pesticides ()
Pesticides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share the benzamide scaffold and fluorinated substituents. Key contrasts:
- Substituent Effects: Diflufenican’s pyridine and phenoxy groups optimize herbicidal activity, whereas the target’s tetrahydroquinoline and sulfonyl groups may favor medicinal applications.
Patent-Benzamide Derivatives with Triazolo-Oxazine ()
EP 3 532 474 B1 describes benzamides with triazolo-oxazine and trifluoropropyl groups. Differences include:
- Complexity: The patent compounds’ fused triazolo-oxazine rings increase rigidity, possibly improving target engagement compared to the target’s flexible tetrahydroquinoline.
- Fluorination : Both use trifluoromethyl groups, but the patent’s trifluoropropyl substituents may enhance metabolic stability via steric hindrance .
Key Findings and Implications
- Structural Flexibility: The target’s tetrahydroquinoline core allows for diverse substitutions, balancing lipophilicity (trifluoromethyl) and polarity (sulfonyl).
- Bioactivity Potential: While ’s compounds target nNOS, the target’s benzamide group may align with kinase or protease inhibition, common in drug discovery.
- Synthesis Challenges : The 4-methoxybenzenesulfonyl group requires precise ortho-substitution control, contrasting with ’s para-halogenated analogs.
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